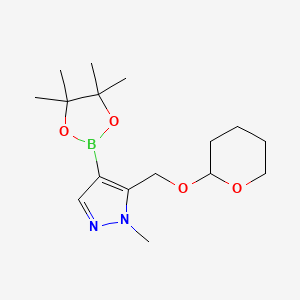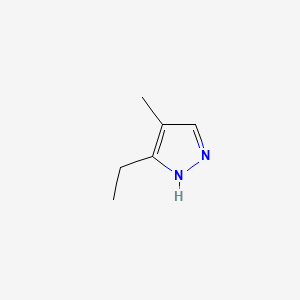![molecular formula C20H21N3O3S B13931354 4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylsulfonylbenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Benzonitrile Group: This step may involve nucleophilic substitution reactions where a nitrile group is introduced onto an aromatic ring.
Attachment of the Methylsulfonylbenzoyl Moiety: This can be done through acylation reactions, where the piperidine ring is acylated with a methylsulfonylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile: can be compared with other piperidine derivatives and benzonitrile compounds.
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.
Benzonitrile Compounds: Compounds like benzonitrile, 4-chlorobenzonitrile, and 4-methylbenzonitrile.
Uniqueness
The uniqueness of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile lies in its combined structural features, which provide a unique set of chemical and biological properties. This makes it a valuable compound for specific applications where these combined features are required.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile |
InChI |
InChI=1S/C20H21N3O3S/c1-27(25,26)19-7-6-17(12-18(19)22)20(24)23-10-8-16(9-11-23)15-4-2-14(13-21)3-5-15/h2-7,12,16H,8-11,22H2,1H3 |
Clave InChI |
JEBDZVQJKVPUSC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)


![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)

![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

